molecular formula C9H17NO4 B083302 (4S)-4-butyl-L-glutamic acid CAS No. 14344-45-7

(4S)-4-butyl-L-glutamic acid

Cat. No. B083302
CAS RN: 14344-45-7
M. Wt: 203.24 g/mol
InChI Key: IMGQZBSGZRAKSV-BQBZGAKWSA-N
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Description

Synthesis Analysis

The synthesis of (4S)-4-butyl-L-glutamic acid derivatives and related compounds involves various strategies. One method includes the Lewis acid-catalyzed reaction of benzyl alcohol with a D-ribose-derived aziridino-gamma-lactone, leading to the formation of specific stereoisomers (Dauban et al., 2000). Another approach uses cycloadditions of nitrones with substituted propenols and acrylates for synthesizing 4-hydroxy substituted glutamic acids, highlighting the versatility of synthesis methods for generating glutamic acid derivatives (Tamura et al., 2005).

Molecular Structure Analysis

The molecular structure of (4S)-4-butyl-L-glutamic acid and its analogs plays a crucial role in their biological activity and interaction with receptors. Detailed structural analyses are conducted using techniques such as X-ray crystallography, providing insights into the three-dimensional configuration and spatial arrangement of atoms within these molecules (Jane et al., 1996).

Scientific Research Applications

Microbial Synthesis and Biopolymer Applications

Research has demonstrated that certain lactic acid bacteria, including strains of Lactobacillus plantarum, can produce glutamic acid, a close relative to (4S)-4-butyl-L-glutamic acid. These findings open pathways for developing functional foods enriched with glutamic acid and its derivatives, like γ-amino butyric acid (GABA), which have potential health benefits (Zareian et al., 2012).

Enantiospecific Synthesis and Receptor Agonism

The first enantiospecific synthesis of 3,4-dihydroxy-L-glutamic acid, a stereoisomer related to (4S)-4-butyl-L-glutamic acid, has been reported. This compound acts as an agonist of metabotropic glutamate receptors, which are crucial for brain function, demonstrating the compound's potential in neurological research and therapy (Dauban et al., 2000).

Role in Blood Coagulation and Disease

The post-translation modification of glutamic acid to 4-carboxyglutamate plays a significant role in blood coagulation, binding calcium ions necessary for this process. This modification is essential for understanding diseases like osteoporosis and atherosclerosis, offering insights into potential therapeutic targets (Shah & Khan, 2020).

Synthesis of Derivatives for Chemical and Biological Studies

Research on synthesizing new 4-substituted glutamic acid derivatives, including (4S)-4-butyl-L-glutamic acid analogs, has expanded the toolkit for studying neurotransmission, demonstrating these compounds' utility in designing new neurotransmitter receptor agonists or antagonists (Wehbe et al., 2004).

Enhanced Electrochemical Performance

L-glutamic acid, closely related to (4S)-4-butyl-L-glutamic acid, has been studied for its impact on the electrolyte of all-vanadium redox flow batteries. It significantly improves the thermal stability and electrochemical performance of the electrolyte, illustrating the compound's potential in energy storage applications (Liang et al., 2013).

Future Directions

The study of amino acids, including glutamic acid, continues to be a vital area of research in biochemistry. They play several roles such as neurotransmitters or precursors for the synthesis of molecules in the metabolism .

properties

IUPAC Name

(2S,4S)-2-amino-4-butylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQZBSGZRAKSV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580536
Record name (4S)-4-Butyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-butyl-L-glutamic acid

CAS RN

14344-45-7
Record name (4S)-4-Butyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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